tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate
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Overview
Description
tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group attached to a cyclohexyl ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and a cyclohexylamine derivative under specific reaction conditions, such as the presence of a base and a solvent .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, this compound is used as an intermediate in the synthesis of drugs.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate
- tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate
- tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Uniqueness: tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is unique due to its specific stereochemistry and the presence of both amino and hydroxy groups on the cyclohexyl ring. This combination of functional groups and stereochemistry can lead to unique reactivity and binding properties, making it valuable in various applications .
Biological Activity
Tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structural features, including a tert-butyl group, an amino group, and a hydroxy group attached to a cyclohexane ring, contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C11H21N2O3
- Molecular Weight : 215.29 g/mol
- Structural Features :
- Tert-butyl group enhances lipophilicity.
- Hydroxy and amino groups may facilitate interactions with biological targets.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been suggested that the compound could interact with specific enzymes or receptors involved in various metabolic pathways. Interaction studies have focused on its binding affinity to these targets, which is crucial for understanding its pharmacological potential.
Pharmacological Applications
The compound shows promise as a pharmacological agent due to its ability to influence protein-ligand interactions. Preliminary studies suggest that it may serve as a lead compound for drug development aimed at treating conditions related to enzyme dysregulation or receptor malfunction .
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : The presence of functional groups allows for strong interactions with target proteins.
- Substrate Activity : It may act as a substrate for certain enzymes, facilitating biochemical reactions critical for cellular function.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tert-butyl (4-hydroxycyclohexyl)carbamate | C11H21NO3 | Hydroxy group on a different carbon position |
Tert-butyl ((1R,3S)-3-amino-cyclohexanol) | C11H21N2O2 | Lacks carbamate functionality |
Tert-butyl ((1S,3S)-3-amino-cyclopentanol) | C10H19N2O2 | Based on cyclopentane instead of cyclohexane |
This table highlights how structural variations influence the biological activity and potential applications of these compounds.
Case Studies and Research Findings
Recent studies have explored the pharmacological effects of similar compounds in various biological systems. For instance:
- Study on Enzyme Inhibition : A study demonstrated that carbamate derivatives can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound might exhibit similar properties .
- Receptor Binding Studies : Research indicated that compounds with similar structural motifs showed significant binding affinity to neurotransmitter receptors, which could be relevant for developing treatments for neurological disorders .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1 |
InChI Key |
YZAVHXISGAJTSH-DJLDLDEBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H](C1)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC(C1)O)N |
Origin of Product |
United States |
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